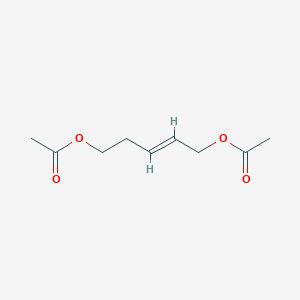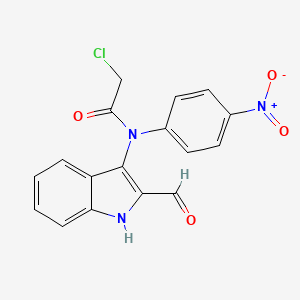
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is a chiral amino acid derivative. Compounds of this nature are often used in the synthesis of peptides and other complex organic molecules due to their ability to introduce chirality and specific functional groups into the target molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinolin-4-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or reduce any double bonds present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen in the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.
科学的研究の応用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is used as a building block for the synthesis of complex organic molecules, including peptides and alkaloids.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral amino acids.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, especially in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the Boc group is removed, the free amino group can participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid lies in its specific chiral configuration and the presence of the isoquinoline ring, which can impart unique biological and chemical properties compared to other similar compounds.
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
(2R)-3-isoquinolin-4-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)8-12-10-18-9-11-6-4-5-7-13(11)12/h4-7,9-10,14H,8H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChIキー |
AFJOZSVFLMOLJQ-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC2=CC=CC=C21)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)







![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)

